
1-((S)-2-aminopropyl)-1H-indazol-6-ol
Übersicht
Beschreibung
AL-34662: ist ein Indazol-Derivat, das zur Behandlung von Glaukom entwickelt wird. Es wirkt als selektiver Serotonin-2A-Rezeptor-Agonist und zielt auf denselben Rezeptor wie psychedelische Drogen wie Psilocin ab. Im Gegensatz zu diesen Drogen wurde AL-34662 speziell als peripher selektives Medikament entwickelt, das die Blut-Hirn-Schranke nicht passiert . Dies bedeutet, dass AL-34662 den Augeninnendruck senken und die Symptome des Glaukoms lindern kann, ohne die halluzinogenen Wirkungen zu verursachen, die mit zentral wirksamen Serotonin-2A-Agonisten verbunden sind .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von AL-34662 umfasst die Herstellung von 1-((S)-2-Aminopropyl)-1H-indazol-6-ol. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Indazol-Kerns: Der Indazol-Kern wird durch eine Cyclisierungsreaktion synthetisiert, die geeignete Vorstufen beinhaltet.
Einführung der Aminopropyl-Gruppe: Die Aminopropyl-Gruppe wird über eine reduktive Aminierungsreaktion eingeführt.
Hydroxylierung: Der letzte Schritt beinhaltet die Hydroxylierung des Indazolrings, um die gewünschte Verbindung zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion von AL-34662 würde wahrscheinlich ähnlichen Synthesewegen folgen, aber in größerem Maßstab. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren, sowie die Implementierung effizienter Reinigungstechniken wie Umkristallisation oder Chromatographie .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AL-34662 involves the preparation of 1-((S)-2-aminopropyl)-1H-indazol-6-ol. The synthetic route typically includes the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminopropyl Group: The aminopropyl group is introduced via a reductive amination reaction.
Hydroxylation: The final step involves the hydroxylation of the indazole ring to obtain the desired compound.
Industrial Production Methods: Industrial production of AL-34662 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Key Synthetic Routes
Mechanistic Insights :
-
The nitrosation/reduction pathway involves diazotization of a precursor aldehyde under acidic conditions, followed by borohydride reduction to introduce the chiral aminopropyl group .
-
Rh(III)-catalyzed reactions enable direct functionalization of the indazole scaffold, forming fused polycyclic structures through [4+2] annulation .
Oxidation Reactions
Target Site | Oxidizing Agent | Products Identified | Applications |
---|---|---|---|
Hydroxyl (-OH) | KMnO₄ (acidic) | 1-((S)-2-aminopropyl)-1H-indazole-6-one | Intermediate for analogs |
Aminopropyl Chain | O₂ (metal catalyst) | Oxidative deamination products | Metabolic studies |
Experimental Notes :
-
Oxidation of the indazole hydroxyl group proceeds regioselectively due to electronic effects of the fused aromatic system .
-
Metal-catalyzed aerobic oxidation of the primary amine generates imine intermediates, which hydrolyze to ketones .
Electrophilic Aromatic Substitution (EAS)
Position | Reagent | Conditions | Product | Selectivity |
---|---|---|---|---|
C4 | HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitro-1-((S)-2-aminopropyl)indazol-6-ol | High |
C5 | Br₂ (FeBr₃) | RT, 1 hr | 5-Bromo derivative | Moderate |
Key Observations :
-
Nitration occurs preferentially at the C4 position due to para-directing effects of the hydroxyl group .
-
Bromination shows lower regioselectivity, requiring chromatographic separation of isomers .
Catalytic Cross-Coupling Reactions
Reaction Type | Catalyst System | Coupling Partner | Product Class |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl-substituted indazoles |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-Arylaminopropyl derivatives |
Optimized Conditions :
-
Suzuki couplings achieve >85% yield using microwave irradiation (120°C, 30 min) .
-
Buchwald-Hartwig aminations require strict exclusion of oxygen for optimal catalyst performance .
Stability and Degradation Pathways
Stress Condition | Degradation Products | Mechanism |
---|---|---|
Acidic (pH < 3) | Indazole ring-opening products | Protonation-induced cleavage |
Alkaline (pH > 9) | Oxidative dimerization compounds | Base-catalyzed oxidation |
UV Light | N-Dealkylation derivatives | Radical-mediated cleavage |
Pharmaceutical Relevance :
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
5-HT(2) Receptor Agonism
1-((S)-2-aminopropyl)-1H-indazol-6-ol is a potent and selective agonist for the serotonin 5-HT(2) receptor. It exhibits an EC50 value of 42.7 nM and an Emax of 89%, indicating strong receptor activation capabilities . This selectivity is crucial for minimizing off-target effects, making it a candidate for therapeutic applications.
Ocular Hypotensive Activity
This compound has been identified as a potential treatment for ocular hypertension and glaucoma. In studies involving conscious ocular hypertensive monkeys, it demonstrated a significant reduction in intraocular pressure (IOP) by approximately -13 mmHg (33% reduction) through a peripheral mechanism rather than central nervous system mediation . This characteristic positions it as a promising agent for further clinical evaluation.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves a series of chemical reactions that optimize its structure for enhanced biological activity. The indazole scaffold is known for its presence in several FDA-approved drugs, particularly in oncology . The modifications made to the indazole core can significantly influence the compound's receptor affinity and selectivity.
Table 1: Summary of SAR Insights
Modification | Effect on Activity |
---|---|
Substitution at C6 | Alters potency against 5-HT receptors |
Presence of electron-withdrawing groups | Essential for receptor antagonism |
Size of substituents | Larger groups reduce activity |
Wirkmechanismus
AL-34662 acts as a selective serotonin-2A receptor agonist. It binds to these receptors and activates them, leading to a cascade of intracellular signaling events. The activation of serotonin-2A receptors results in the mobilization of intracellular calcium ions, which in turn leads to various physiological effects . In the context of glaucoma treatment, this mechanism helps in reducing intraocular pressure by enhancing the outflow of aqueous humor from the eye .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- AAZ-A-154
- AL-38022A
- Ro60-0175
- SCHEMBL5334361
- VER-3323
- YM-348
Vergleich:
- AAZ-A-154: Ähnlich wie AL-34662 ist AAZ-A-154 ein Serotonin-2A-Rezeptor-Agonist, kann aber unterschiedliche pharmakokinetische Eigenschaften aufweisen.
- AL-38022A: Diese Verbindung zielt ebenfalls auf Serotonin-2A-Rezeptoren ab, kann sich aber in ihrer Selektivität und Potenz unterscheiden.
- Ro60-0175: Ein weiterer Serotonin-2A-Rezeptor-Agonist, Ro60-0175, kann unterschiedliche Bindungsaffinitäten und Wirksamkeits Profile aufweisen.
- SCHEMBL5334361: Diese Verbindung weist strukturelle Ähnlichkeiten mit AL-34662 auf, kann aber unterschiedliche Rezeptor-Interaktionen aufweisen.
- VER-3323: Ähnlich in der Funktion kann VER-3323 in seinen pharmakologischen Wirkungen und seinem therapeutischen Potenzial variieren.
- YM-348: Diese Verbindung wirkt ebenfalls auf Serotonin-2A-Rezeptoren, kann aber einzigartige pharmakodynamische Eigenschaften aufweisen .
AL-34662 zeichnet sich durch seine periphere Selektivität aus, die Nebenwirkungen auf das zentrale Nervensystem minimiert und es zu einer sichereren Option für die klinische Anwendung macht .
Biologische Aktivität
1-((S)-2-aminopropyl)-1H-indazol-6-ol, also known as compound 9, is a compound of significant interest in pharmacological research due to its potent biological activities, particularly as a selective agonist for the serotonin 5-HT2 receptor. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.
This compound functions primarily as a peripherally acting 5-HT2 receptor agonist . Its efficacy is characterized by an EC50 value of 42.7 nM and a maximum efficacy (Emax) of 89% , indicating a strong affinity and potency for the receptor compared to other serotonergic subtypes . The compound's selectivity is crucial for minimizing central nervous system side effects, making it a candidate for ocular therapies.
Ocular Hypertension and Glaucoma
Research has highlighted the potential of this compound in treating ocular hypertension and glaucoma . In studies involving conscious ocular hypertensive monkeys, the compound demonstrated a significant reduction in intraocular pressure (IOP) by approximately 13 mmHg , translating to a 33% decrease in IOP. This effect was attributed to a local mechanism rather than central actions, which is advantageous for minimizing systemic side effects .
Antitumor Activity
Emerging studies suggest that derivatives of indazole compounds, including this compound, exhibit notable antitumor activity . For instance, related indazole derivatives have shown promising results against various cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), and Hep-G2 (hepatoma) cells. The mechanism involves inducing apoptosis and altering cell cycle progression, with IC50 values indicating effective concentrations for inhibiting cell growth .
Table 1: Biological Activities of this compound
Case Study: Ocular Hypertension Treatment
In a study assessing the ocular hypotensive effects, formulations containing this compound were tested for their ability to lower IOP in animal models. The results indicated that the compound effectively lowered IOP without significant adverse effects on ocular tissues, supporting its potential as a therapeutic agent for glaucoma management .
Case Study: Anticancer Properties
In vitro studies involving K562 cells revealed that treatment with related indazole compounds led to increased apoptosis rates and altered cell cycle distributions. Specifically, concentrations of the compound were shown to increase the G0/G1 phase population while decreasing S phase cells, indicating an effective mechanism for halting cancer cell proliferation .
Eigenschaften
IUPAC Name |
1-[(2S)-2-aminopropyl]indazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7(11)6-13-10-4-9(14)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYHTZYHAFNBKW-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(C=CC(=C2)O)C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C2=C(C=CC(=C2)O)C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027133 | |
Record name | 1-[(2R)-2-Aminopropyl]-1H-indazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210580-75-9 | |
Record name | 1-[(2S)-2-Aminopropyl]-1H-indazol-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210580-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AL-34662 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210580759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(2R)-2-Aminopropyl]-1H-indazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AL-34662 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q6O947QMH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-((S)-2-aminopropyl)-1H-indazol-6-ol interact with its target and what are the downstream effects?
A1: this compound acts as a potent agonist of the serotonin 5-HT2 receptor. [] This interaction leads to a reduction in intraocular pressure (IOP), likely through a local effect rather than a centrally mediated one. [] While the exact mechanism of IOP reduction is not fully elucidated in the provided research, it highlights the compound's potential for treating ocular hypertension.
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A2: The research highlights that this compound is part of a series of 1-(2-aminopropyl)-1H-indazole analogs. [] These analogs were synthesized and evaluated for their suitability as clinical candidates for treating ocular hypertension. [] While specific structural modifications and their impact on activity aren't detailed in the provided abstract, it suggests that optimizing this class of compounds for potency, selectivity, and stability was a key focus.
Q3: What were the key findings regarding the in vivo efficacy of this compound?
A3: The research demonstrates that this compound significantly lowers IOP in conscious ocular hypertensive monkeys. [] A reduction of 13 mmHg (33%) was observed, supporting its potential as an ocular hypotensive agent. [] This in vivo data strengthens the argument for further clinical development of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.